N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-[2-(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11-2-8-14(9-3-11)24-10-15(20)17-18-16(21)12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCZASMSQPTTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396800 | |
| Record name | ST50182908 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-22-1 | |
| Record name | ST50182908 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 4 Methylphenoxy Acetyl 4 Nitrobenzohydrazide
Strategic Approaches to the Synthesis of N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide
The construction of the this compound scaffold is achieved through a systematic approach that begins with deconstructing the molecule to identify key precursors and culminates in optimized and sustainable synthetic protocols.
Retrosynthetic Analysis and Precursor Design for Benzohydrazide (B10538) Scaffolds
Retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The primary disconnection is at the amide bond, leading to two key precursors: 4-nitrobenzohydrazide (B182513) and (4-methylphenoxy)acetyl chloride or a related activated carboxylic acid derivative. This approach simplifies the synthesis by allowing for the separate preparation and subsequent coupling of these two fragments.
The synthesis of 4-nitrobenzohydrazide typically starts from the commercially available 4-nitrobenzoic acid. This is often converted to its corresponding methyl or ethyl ester, which then undergoes hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to yield the desired benzohydrazide. nih.gov This two-step process is a widely used and efficient method for the preparation of various benzohydrazide building blocks. thepharmajournal.com
The second precursor, (4-methylphenoxy)acetic acid, is generally prepared via the Williamson ether synthesis, reacting 4-methylphenol (p-cresol) with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base. The resulting carboxylic acid can then be converted to a more reactive species, like an acyl chloride using thionyl chloride or oxalyl chloride, to facilitate the final amide bond formation.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The final condensation step to form this compound requires careful optimization of reaction conditions to maximize yield and purity. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, to prevent unwanted side reactions. The presence of a base, for instance, triethylamine (B128534) or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction when an acyl chloride is used.
Key parameters that are often optimized include the reaction temperature, reaction time, and the stoichiometry of the reactants and base. For instance, maintaining a low temperature during the addition of the acyl chloride can help to control the exothermicity of the reaction and minimize the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. A typical synthesis might involve stirring the reactants at room temperature for several hours. allresearchjournal.com
| Parameter | Condition | Purpose |
| Solvent | Aprotic (e.g., Dichloromethane, THF) | To prevent side reactions with the acyl chloride. |
| Base | Organic base (e.g., Triethylamine, Pyridine) | To neutralize the HCl byproduct. |
| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize byproducts. |
| Reaction Time | Monitored by TLC | To ensure the reaction goes to completion. |
| Reactant Ratio | Near Equimolar | To maximize the conversion of starting materials. |
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzohydrazide derivatives to minimize environmental impact. rsc.org For the synthesis of this compound, several green strategies can be employed.
One approach is the use of microwave-assisted synthesis. egranth.ac.inresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.net This method is also more energy-efficient compared to conventional heating. egranth.ac.inresearchgate.net Another green approach involves the use of more environmentally benign solvents or even solvent-free reaction conditions. egranth.ac.inresearchgate.net For example, conducting the hydrazinolysis of the ester in the absence of a solvent under microwave irradiation has been shown to be an efficient and eco-friendly method for preparing hydrazides. egranth.ac.inresearchgate.net
| Green Chemistry Principle | Application in Benzohydrazide Synthesis | Benefit |
| Energy Efficiency | Microwave-assisted synthesis egranth.ac.inresearchgate.net | Reduced reaction times, lower energy consumption. researchgate.net |
| Use of Safer Solvents/Solvent-Free Conditions | Reactions in water or without solvent egranth.ac.inresearchgate.net | Reduced environmental pollution and waste. researchgate.net |
| Atom Economy | One-pot synthesis mdpi.com | Increased efficiency, less waste. |
| Catalysis | Use of recyclable catalysts | Reduced catalyst waste and cost. |
Functional Group Transformations and Analog Synthesis of this compound Derivatives
The this compound scaffold provides a versatile platform for further chemical modifications. By targeting specific functional groups, a wide range of analogs can be synthesized for various research purposes.
Design Principles for this compound Analogs for Targeted Research
The design of analogs of this compound is guided by the specific research objectives. Structure-activity relationship (SAR) studies are often the driving force behind the design of new derivatives. nih.gov For instance, if the goal is to develop compounds with specific biological activities, modifications will be made to parts of the molecule that are likely to interact with biological targets. researchgate.net
Key areas for modification on the this compound scaffold include:
The 4-nitrobenzyl group: The nitro group can be reduced to an amino group, which can then be further functionalized. figshare.com The position of the nitro group on the benzene (B151609) ring can also be varied.
The 4-methylphenoxy group: The methyl group can be replaced with other substituents, such as halogens, methoxy (B1213986) groups, or longer alkyl chains, to probe the effects of electronic and steric properties.
The hydrazide linkage: The amide and hydrazone functionalities can be modified, for example, by N-alkylation or by converting the carbonyl group to a thiocarbonyl.
Synthetic Pathways to Structurally Modified Benzohydrazides Related to this compound
A variety of synthetic pathways can be employed to generate structurally modified benzohydrazides.
Modification of the 4-Nitrobenzyl Moiety: The nitro group is a versatile functional group that can be readily transformed. Catalytic hydrogenation (e.g., using Pd/C and H2) or chemical reduction (e.g., using SnCl2/HCl) can convert the nitro group to an amine. figshare.com This resulting aniline (B41778) derivative can then undergo a wide range of reactions, such as acylation, alkylation, or diazotization followed by Sandmeyer reactions, to introduce a variety of substituents.
Modification of the (4-methylphenoxy)acetyl Moiety: Analogs with different substituents on the phenoxy ring can be synthesized by starting with the appropriately substituted phenol (B47542) in the Williamson ether synthesis. For example, using 4-chlorophenol (B41353) or 4-methoxyphenol (B1676288) would yield the corresponding chlorinated or methoxylated analogs.
Catalytic Aspects and Mechanistic Considerations in the Synthesis of this compound
The formation of this compound from 4-nitrobenzohydrazide and an acylating agent like (4-methylphenoxy)acetyl chloride is a nucleophilic acyl substitution reaction. The reaction's progress and outcome are heavily dependent on the catalytic approach employed, which can involve base catalysis, acid catalysis, or the use of coupling agents.
Base-Catalyzed Acylation:
In a common and effective approach, the acylation of hydrazides is conducted in the presence of a base. The base plays a crucial role in deprotonating the terminal nitrogen atom of the 4-nitrobenzohydrazide, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acyl chloride.
Mechanism:
The reaction mechanism under basic conditions can be described in the following steps:
Deprotonation of the Hydrazide: The basic catalyst (e.g., pyridine, triethylamine) removes a proton from the -NH2 group of 4-nitrobenzohydrazide, generating a more nucleophilic hydrazide anion.
Nucleophilic Attack: The resulting anion attacks the carbonyl carbon of (4-methylphenoxy)acetyl chloride, leading to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.
Protonation: The resulting diacylhydrazine anion is protonated by the conjugate acid of the base or during aqueous workup to yield the final product, this compound.
The choice of base and solvent can influence the reaction rate and yield. Steric hindrance around the reacting centers can also play a significant role.
| Catalyst/Base | Solvent | Typical Reaction Conditions | Observations |
| Pyridine | Dichloromethane (DCM) | Room Temperature, stirring | Acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. |
| Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | A non-nucleophilic base that primarily functions as a proton scavenger. |
| Potassium Carbonate (K2CO3) | Dichloromethane (DCM) | Ice bath | A solid base often used in heterogeneous reaction mixtures. mdpi.com |
Acid-Catalyzed Acylation:
While less common for acylation with highly reactive acyl chlorides, acid catalysis can be employed, particularly when using less reactive acylating agents like carboxylic acids. In this context, the acid catalyst protonates the carbonyl oxygen of the acylating agent, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazide.
Mechanism:
Activation of the Acylating Agent: The acid catalyst (e.g., a Lewis acid or a Brønsted acid) coordinates to or protonates the carbonyl oxygen of the (4-methylphenoxy)acetylating agent.
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of 4-nitrobenzohydrazide attacks the activated carbonyl carbon.
Proton Transfer and Elimination: A series of proton transfer steps occur, followed by the elimination of a leaving group (e.g., water, if starting from a carboxylic acid with a coupling agent) to form the diacylhydrazine.
Lewis acids such as zinc chloride (ZnCl2), copper(II) triflate (Cu(OTf)2), and tin(II) triflate (Sn(OTf)2) have been shown to be effective catalysts for acylation reactions under mild conditions. researchgate.netorganic-chemistry.org The proposed mechanism with a Lewis acid catalyst involves the formation of a more reactive acyl triflate intermediate. organic-chemistry.org
| Catalyst | Solvent | Substrate Scope | Mechanistic Feature |
| Copper(II) triflate (Cu(OTf)2) | Dichloromethane (CH2Cl2) | Alcohols, Thiols, Sugars | Formation of a highly reactive acyl triflate intermediate. organic-chemistry.org |
| Tin(II) triflate (Sn(OTf)2) | Dichloromethane (CH2Cl2) | Alcohols, Thiols, Sugars | Similar mechanism to Cu(OTf)2, effective under mild conditions. organic-chemistry.org |
| p-Toluenesulfonic acid (PTSA) | Dichloromethane (DCM) | N'-aryl benzohydrazides and cyclopropane (B1198618) aldehydes | Catalyzes a domino sequence of imination/intramolecular cycling/nucleophilic ring opening. mdpi.com |
Coupling Agents:
In modern synthetic chemistry, coupling agents are widely used to facilitate the formation of amide bonds from carboxylic acids and amines (or hydrazides), avoiding the need to prepare more reactive acyl chlorides. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed.
Mechanism with EDC/HOBt:
Activation of the Carboxylic Acid: The carboxylic acid, (4-methylphenoxy)acetic acid, reacts with EDC to form a highly reactive O-acylisourea intermediate.
Formation of an Active Ester: The O-acylisourea intermediate reacts with HOBt to form an active ester. This step is crucial for minimizing side reactions and racemization (if applicable).
Nucleophilic Acyl Substitution: 4-Nitrobenzohydrazide attacks the carbonyl group of the active ester, leading to the formation of the desired this compound and releasing HOBt.
This method is known for its mild reaction conditions and high yields.
| Coupling Agent System | Solvent | Key Features |
| EDC/HOBt | N,N-Dimethylformamide (DMF) | Forms a reactive amine intermediate; popular for minimizing side reactions. researchgate.net |
| Thionyl chloride (SOCl2) | 1,2-dichloroethane | Converts the carboxylic acid to a crude acid chloride in situ before reaction with the hydrazide. nih.gov |
Advanced Structural Elucidation and Conformational Analysis of N 4 Methylphenoxy Acetyl 4 Nitrobenzohydrazide
Spectroscopic Methodologies for Elucidating the Molecular Architecture of N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide
Spectroscopic techniques are fundamental to determining the structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can piece together the molecular puzzle, identifying the connectivity of atoms and the nature of the chemical bonds that hold them together.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be essential.
¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the 4-nitrophenyl and 4-methylphenyl rings, the methyl (-CH₃) group, the methylene (B1212753) (-CH₂-) group, and the two N-H protons of the hydrazide linkage. Chemical shifts (δ), signal splitting patterns (multiplicity), and integration values would confirm the connectivity. For instance, the protons on the nitro-substituted ring would typically appear at a lower field (higher ppm) compared to those on the methyl-substituted ring due to the electron-withdrawing nature of the nitro group.
¹³C NMR: This would reveal the number of unique carbon atoms. Key signals would include those for the carbonyl carbons (C=O), the aromatic carbons, and the aliphatic methyl and methylene carbons. The chemical shifts would provide evidence for the electronic environment of each carbon atom.
A hypothetical ¹H NMR data table based on established chemical shift principles is presented below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| -NH- (amide) | 10.0 - 11.5 | Singlet | 1H |
| -NH- (hydrazide) | 9.5 - 10.5 | Singlet | 1H |
| Aromatic CH (nitrobenzene) | 8.0 - 8.4 | Multiplet | 4H |
| Aromatic CH (methylphenoxy) | 6.8 - 7.2 | Multiplet | 4H |
| -O-CH₂-CO- | 4.6 - 4.9 | Singlet | 2H |
| -CH₃ | 2.2 - 2.4 | Singlet | 3H |
Mass Spectrometry (MS) Techniques for Molecular Formula Validation
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound (C₁₆H₁₅N₃O₅), allowing for the unambiguous confirmation of its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural proof, showing the cleavage of the molecule at its weaker bonds, such as the amide and ether linkages.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. mdpi.com These techniques are complementary and essential for identifying key structural motifs.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide groups (around 3200-3300 cm⁻¹), the C=O stretching of the two carbonyl groups (typically 1650-1700 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (-NO₂) (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and the C-O-C stretching of the ether linkage (around 1250 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. mdpi.com It would provide complementary information, especially for the aromatic C=C ring stretching vibrations and the symmetric stretch of the nitro group.
Shifts in the vibrational frequencies, particularly of the N-H and C=O groups, can indicate the presence of intermolecular hydrogen bonding within the solid-state structure. mdpi.com
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amide N-H | Stretching | 3200 - 3300 | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Strong |
| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |
| Carbonyl C=O | Stretching | 1650 - 1700 | Medium |
| Nitro N=O | Asymmetric Stretch | ~1520 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Strong |
| Nitro N=O | Symmetric Stretch | ~1340 | Strong |
| Ether C-O-C | Stretching | 1200 - 1260 | Medium |
X-ray Crystallography of this compound and its Derivatives
Crystal Growth Techniques and Optimization for this compound
Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. For a molecule like this compound, a common technique would be slow evaporation from a suitable solvent or a mixture of solvents. The process involves dissolving the purified compound in a solvent in which it is moderately soluble (e.g., ethanol, methanol, or dimethylformamide) and allowing the solvent to evaporate over several days or weeks. Optimization would involve screening various solvents and controlling the rate of evaporation to promote the growth of well-ordered, single crystals.
Analysis of Intermolecular Interactions and Supramolecular Assembly in the Crystal Lattice
In the solid state, molecules arrange themselves into a highly ordered crystal lattice through a network of non-covalent intermolecular interactions. For the title compound, the hydrazide and nitro functionalities would be key players in forming a stable supramolecular assembly.
Hydrogen Bonding: The N-H groups of the hydrazide moiety are excellent hydrogen bond donors, while the carbonyl (C=O) oxygens and the oxygens of the nitro group are effective acceptors. It is highly probable that strong N-H···O hydrogen bonds would be a dominant feature, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.gov
π–π Stacking: The presence of two aromatic rings (the 4-nitrophenyl and 4-methylphenyl groups) would likely lead to π–π stacking interactions, where the electron-rich methylphenoxy ring could interact with the electron-poor nitrobenzene (B124822) ring. researchgate.net
The interplay of these interactions dictates the final crystal structure and can influence the physical properties of the compound. Analysis of such interactions in related structures often reveals recurring patterns and motifs that define the crystal engineering of this class of molecules. nih.govnih.gov
Polymorphism and Solid-State Characteristics Studies of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit varying physical properties, including solubility, melting point, and stability. However, a specific study detailing the polymorphic forms or comprehensive solid-state characteristics of this compound has not been identified in the surveyed scientific literature.
General studies on related hydrazone compounds often reveal the presence of intricate networks of intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate their crystal packing. For instance, in similar structures, N—H···O and C—H···O hydrogen bonds are common motifs that contribute to the stability of the crystal lattice. The presence of aromatic rings also allows for potential π-π stacking interactions, further influencing the solid-state arrangement. Without specific crystallographic data for this compound, any discussion on its specific intermolecular forces remains speculative.
Table 1: Hypothetical Polymorphic Data for this compound
| Form | Crystal System | Space Group | Key Hydrogen Bonds |
| I | Monoclinic | P2₁/c | N—H···O, C—H···O |
| II | Orthorhombic | Pbca | N—H···N, C—H···π |
Note: This table is hypothetical and for illustrative purposes only, as no experimental data on the polymorphism of this compound has been found.
Conformational Preferences and Stereochemical Insights of this compound
The conformational flexibility of this compound is primarily determined by the rotation around its single bonds. The molecule possesses several rotatable bonds, including those connecting the phenyl rings to the hydrazide backbone and the acyl group. The preferred conformation in the solid state would be the one that minimizes steric hindrance while maximizing favorable intermolecular interactions.
Computational modeling techniques, such as Density Functional Theory (DFT), could provide valuable insights into the stable conformers and the energy barriers for their interconversion. Such studies would elucidate the most probable spatial arrangement of the molecule, but specific computational analyses for this compound are not currently published.
Table 2: Key Torsional Angles in the Conformational Analysis of this compound
| Torsional Angle | Description | Expected Range (degrees) |
| O=C-N-N | Defines the planarity of the hydrazide core | ~180 (trans) or ~0 (cis) |
| C-N-N-C | Describes the twist around the N-N bond | Variable |
| C-O-C-C | Orientation of the phenoxy group | Variable |
| C-C-C=O | Orientation of the nitrobenzoyl group | Variable |
Note: The expected ranges are based on general principles of stereochemistry and data from similar molecules, not on specific experimental or computational results for the title compound.
Computational Chemistry and Theoretical Studies of N 4 Methylphenoxy Acetyl 4 Nitrobenzohydrazide
Quantum Chemical Calculations on the Electronic Structure of N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.
Density Functional Theory (DFT) Applications for this compound
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve optimizing the geometry of this compound using a functional like B3LYP and a basis set such as 6-31G(d,p). This would yield the most stable three-dimensional conformation and various thermodynamic properties. At present, there are no published DFT results specifically for this compound.
HOMO-LUMO Analysis and Molecular Orbitals of this compound
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability. A smaller gap suggests higher reactivity. A detailed analysis would visualize the distribution of these frontier orbitals across the molecular structure. However, specific energy values and orbital diagrams for this compound are not available in the literature.
Electrostatic Potential Surface (ESP) Analysis and Charge Distribution Studies
An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule might interact with other molecules or biological receptors. No specific ESP maps or detailed charge distribution studies for this compound have been published.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It quantifies charge transfer between orbitals, which is key to understanding molecular stability arising from hyperconjugation and delocalization effects. A search for NBO analysis performed on this compound yielded no specific findings or data tables.
Molecular Dynamics Simulations and Conformational Sampling of this compound
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would reveal its conformational flexibility, how it interacts with solvent molecules, and the stability of its different shapes. Such simulations are computationally intensive and no studies detailing these dynamics for this specific compound are currently published.
Molecular Docking Studies and Ligand-Target Interactions for this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This is essential in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. While docking studies have been performed on structurally similar benzohydrazide (B10538) derivatives, no research has been found that specifically details the docking of this compound into any biological target, nor are there any associated binding energy data or interaction analyses.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org These models are instrumental in drug discovery and development, as they can predict the activity of novel molecules before their synthesis, thereby saving time and resources. rsc.orgnih.gov For derivatives of this compound, QSAR studies can provide valuable insights into the structural features that are crucial for their biological effects.
While specific QSAR studies on this compound derivatives are not extensively available in the public domain, the principles of such an analysis can be illustrated through studies on structurally related compounds, such as N,N'-diacylhydrazines. A pertinent example is the 3D-QSAR study conducted on a series of N,N'-diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety to explore their antifungal activities. nih.gov This example serves as a proxy to understand the methodologies that would be applied to the title compound and its derivatives.
The primary goal of a QSAR study is to develop a robust and predictive model. This process typically involves several key steps: data set preparation, molecular modeling and alignment, calculation of molecular descriptors, model generation, and rigorous validation.
Data Set and Molecular Modeling
A typical QSAR study begins with a dataset of compounds with experimentally determined biological activities. mdpi.com In the case of the illustrative N,N'-diacylhydrazine study, the antifungal activities of a series of synthesized compounds were evaluated. nih.gov The biological activity is often expressed as the negative logarithm of the concentration that produces a certain effect (e.g., pIC50 or pEC50) to ensure a linear relationship with the free energy of binding.
The three-dimensional structures of the molecules in the dataset are then generated and optimized to their lowest energy conformation. This is a critical step as the 3D structure dictates the interactions with a biological target. A common challenge in 3D-QSAR is the alignment of the different molecules in a structurally meaningful way. A template molecule, often the most active compound in the series, is chosen, and the other molecules are aligned to it based on common structural features. mdpi.com
Descriptor Calculation and Model Development
Once the molecules are aligned, various molecular descriptors are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure and properties. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), these descriptors are steric and electrostatic fields surrounding the molecules. nih.gov The CoMFA method calculates these fields at various grid points in a defined 3D space around the aligned molecules. nih.gov
The next step is to establish a correlation between these descriptors (the independent variables) and the biological activity (the dependent variable). Partial Least Squares (PLS) regression is a commonly used statistical method for this purpose, as it can handle a large number of descriptors and identify the most relevant ones for predicting activity. nih.gov
Model Validation and Interpretation
A crucial aspect of any QSAR study is the validation of the developed model to ensure its predictive power. scirp.org This is typically done through both internal and external validation techniques. A common internal validation method is the leave-one-out cross-validation, which results in a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development.
The results of a 3D-QSAR study are often visualized as contour maps. mdpi.com These maps highlight regions in the 3D space around the molecules where modifications are likely to influence the biological activity. For instance, a CoMFA steric contour map might show areas where bulky substituents would increase activity (favorable) or decrease it (unfavorable). Similarly, electrostatic contour maps indicate regions where positive or negative charges are preferred. mdpi.com
In the study of N,N'-diacylhydrazine derivatives, the CoMFA model yielded a q² of 0.701, indicating good predictive ability. nih.gov The steric field was found to have a more significant contribution to the model than the electrostatic field. nih.gov The resulting contour maps provided specific guidance for the rational design of new, potentially more active antifungal agents. For example, the maps suggested that introducing bulky substituents at certain positions of the phenyl ring and smaller substituents at another position could enhance the antifungal activity. nih.gov
The following tables present a sample of the data that would be used in a QSAR study, based on the illustrative example of N,N'-diacylhydrazine derivatives.
Table 1: Structures and Antifungal Activity of Illustrative N,N'-Diacylhydrazine Derivatives
| Compound ID | R Group | Experimental Activity (% Inhibition) |
| 4a | 2,4-dichlorophenyl | 75.3 |
| 4b | 4-chlorophenyl | 68.5 |
| 4c | 4-fluorophenyl | 65.2 |
| 4d | 4-methylphenyl | 70.1 |
| 4e | 4-methoxyphenyl | 62.8 |
| 4f | 2-chlorophenyl | 51.2 |
| 4g | 2-methylphenyl | 48.9 |
| 4h | 3-chlorophenyl | 55.6 |
| 4i | 3-methylphenyl | 52.3 |
| 4j | phenyl | 45.7 |
This table is representative and based on data for a related class of compounds.
Table 2: Statistical Parameters of the Illustrative CoMFA Model
| Parameter | Value |
| Cross-validated correlation coefficient (q²) | 0.701 |
| Non-cross-validated correlation coefficient (r²) | 0.956 |
| Standard error of prediction (SEP) | 0.182 |
| F-statistic | 118.3 |
| Contribution of Steric Field | 0.654 |
| Contribution of Electrostatic Field | 0.346 |
This table is representative and based on data for a related class of compounds.
By applying these computational methodologies to a series of this compound derivatives, researchers could similarly develop predictive models to guide the synthesis of new analogues with optimized biological activity.
Investigation of Biological Activities and Molecular Mechanisms of N 4 Methylphenoxy Acetyl 4 Nitrobenzohydrazide
Antimicrobial Potential of N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide and its Analogs
The hydrazide-hydrazone structural motif is a recognized pharmacophore in medicinal chemistry, known for conferring a wide range of biological activities, including antimicrobial properties. mdpi.com Research into various hydrazide derivatives has revealed their potential to inhibit the growth of both bacterial and fungal pathogens.
Evaluation against Bacterial Pathogens
While specific studies on the antibacterial activity of this compound are not extensively documented in publicly available literature, the broader class of hydrazide derivatives has demonstrated notable antibacterial effects. For instance, a study on novel N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide analogs revealed significant inhibition against various pathogenic microbes. japsonline.com
The antibacterial efficacy of hydrazide compounds is often attributed to their chemical structure. The presence of moieties such as the phenoxy group and substituted phenyl rings can influence their activity. For example, in a series of N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides, compounds featuring two chloro groups or four fluoro groups exhibited good inhibition against pathogenic microbes. japsonline.com
To illustrate the antibacterial potential within this class of compounds, the following table presents the Minimum Inhibitory Concentration (MIC) values for some hydrazide derivatives against various bacterial strains. It is important to note that these are analogous compounds, and the data does not represent this compound itself.
| Compound/Analog | Bacterial Strain | MIC (μg/mL) |
| Analog 6e (with two chloro groups) | Staphylococcus aureus | Not Specified |
| Analog 6f (with four fluoro groups) | Staphylococcus aureus | Not Specified |
| 2-pyrazoline derivative 22 | Enterococcus faecalis | 32 |
| 2-pyrazoline derivative 24 | Enterococcus faecalis | 32 |
| 2-pyrazoline derivative 19 | Pseudomonas aeruginosa | Not Specified |
| 2-pyrazoline derivative 22 | Pseudomonas aeruginosa | Not Specified |
| 2-pyrazoline derivative 22 | Bacillus subtilis | 64 |
| 2-pyrazoline derivative 26 | Bacillus subtilis | 64 |
The MIC value is the lowest concentration of an antibiotic at which bacterial growth is completely inhibited. nih.gov Data presented for analogous compounds to illustrate the potential of the hydrazide class.
Assessment against Fungal Strains
Similar to their antibacterial action, hydrazide derivatives have also been evaluated for their antifungal properties. The hydrazide-hydrazone structure is known to contribute to antifungal activity. mdpi.com Studies on various synthesized hydrazone derivatives have shown a wide range of antifungal activities, with MIC values varying based on the specific chemical structure and the fungal strain being tested. turkjps.org
For example, certain 2-pyrazoline derivatives, which share a common synthetic pathway with some hydrazones, have demonstrated antifungal activity against Candida albicans. turkjps.org The potential for this compound to exhibit antifungal properties can be inferred from the activity of its analogs, though direct experimental evidence is needed for confirmation.
The following table showcases the antifungal activity of some hydrazone and pyrazoline derivatives against selected fungal strains.
| Compound/Analog | Fungal Strain | MIC (μg/mL) |
| 2-pyrazoline derivative 5 | Candida albicans | 64 |
| Hydrazone derivatives (general) | Various Fungi | 32-512 |
Data presented for analogous compounds to provide context on the antifungal potential of the broader chemical class.
Mechanistic Insights into Antimicrobial Action
The precise mechanism of antimicrobial action for this compound has not been elucidated. However, for the broader class of hydrazides, several potential mechanisms have been proposed. The biological activity of these compounds is often linked to the presence of the -CONHNH- pharmacophore.
One proposed mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. The structural features of these compounds, including the presence of aromatic rings and electronegative atoms, may facilitate binding to the active sites of microbial enzymes, thereby disrupting their function and leading to cell death.
Furthermore, the ability of some hydrazide derivatives to chelate metal ions that are crucial for microbial survival and enzymatic function is another potential mechanism. The specific substituents on the aromatic rings can modulate the electronic properties of the molecule, influencing its ability to interact with biological targets.
Anticancer Research involving this compound and Related Structures
The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including hydrazide derivatives. These compounds have shown promise in preclinical studies due to their cytotoxic effects on various cancer cell lines.
In Vitro Cytotoxicity Profiling on Cancer Cell Lines and Selectivity Studies
The cytotoxic effects of hydrazone derivatives have been observed to be concentration-dependent. researchgate.net The table below presents the half-maximal inhibitory concentration (IC50) values for some hydrazone analogs against different cancer cell lines, illustrating the potential of this chemical class in cancer research.
| Compound/Analog | Cancer Cell Line | IC50 (µM) |
| N'-E-benzylidene benzohydrazide (B10538) | MDA-MB-231 | 482 |
| Hydrazone Ligand (Mladenova et al.) | MDA-MB-231 | 2.80 ± 2.7 to >200 |
| Hydrazone Derivative (Ahmed et al.) | MDA-MB-231 | 7.9 ± 0.13 to >100 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Data is for analogous compounds and serves to highlight the cytotoxic potential of the hydrazide scaffold.
Selectivity is a critical aspect of anticancer drug development, aiming to maximize toxicity towards cancer cells while minimizing harm to normal cells. While comprehensive selectivity studies for this compound are pending, research on related compounds provides some insights. The evaluation of novel salicylaldehyde hydrazones against leukemia and breast cancer cell lines, for example, is a step towards understanding the selectivity profile of this class of compounds. researchgate.net
Apoptosis Induction Mechanisms by this compound
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects. While the specific apoptotic pathways triggered by this compound have not been detailed, studies on analogous compounds suggest that hydrazide derivatives can induce apoptosis in cancer cells.
The structural components of these molecules, such as the aromatic rings and the hydrazide linkage, are thought to play a role in initiating the apoptotic cascade. The exact molecular targets and signaling pathways involved are areas of active investigation. Future research will likely focus on elucidating whether this compound and its analogs induce apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, and which specific cellular proteins they interact with to trigger cell death.
Cell Cycle Arrest Effects of this compound
An extensive review of scientific literature did not yield specific studies investigating the effects of this compound on cell cycle progression. Consequently, there is no available data to report on whether this particular compound can induce cell cycle arrest in any phase (e.g., G0/G1, S, or G2/M) or its potential mechanisms of action in this regard. Research on other structurally related hydrazone derivatives has occasionally reported effects on the cell cycle, but these findings are specific to the molecules studied and cannot be extrapolated to this compound.
Molecular Target Identification and Pathway Modulation Studies
There are no published studies in the reviewed scientific literature that identify specific molecular targets or detail the pathway modulation effects of this compound. While computational (in silico) and experimental studies are often employed to elucidate how chemical compounds interact with biological systems, such research has not been reported for this specific molecule. Therefore, information regarding its binding proteins, interaction with cellular receptors, or influence on signaling pathways (such as MAPK or PI3K/Akt) remains uncharacterized.
Enzyme Inhibition Studies with this compound
Comprehensive searches of chemical and biological databases show a lack of specific research on the enzyme inhibition properties of this compound. Although the broader class of hydrazide-hydrazone compounds has been investigated for inhibitory activity against various enzymes, data pertaining specifically to this molecule is not available.
Specific Enzyme Targets and Binding Affinities (e.g., α-Glucosidase, α-Amylase, Urease)
There is no specific data in the available literature documenting the inhibitory activity of this compound against the enzymes α-Glucosidase, α-Amylase, or Urease. As such, key metrics like IC₅₀ values, which quantify the concentration of an inhibitor required to reduce an enzyme's activity by half, have not been determined for this compound against these or any other specific enzyme targets.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme Target | IC₅₀ Value (µM) |
|---|---|
| α-Glucosidase | Data Not Available |
| α-Amylase | Data Not Available |
| Urease | Data Not Available |
Kinetic Characterization of Enzyme Inhibition by this compound
No studies on the kinetic characterization of enzyme inhibition by this compound were found. Therefore, details regarding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and kinetic parameters such as the inhibition constant (Kᵢ) are unknown. Such studies are crucial for understanding the nature of the inhibitor-enzyme interaction, but they have not been conducted or reported for this compound.
Structural Basis of Enzyme-N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide Interactions
There is no information available from structural biology studies, such as X-ray crystallography or NMR spectroscopy, that elucidates the structural basis of how this compound might interact with any enzyme. Furthermore, no molecular docking or computational modeling studies have been published to predict its binding mode, orientation within an enzyme's active site, or the specific amino acid residues it might interact with.
Anti-inflammatory Properties and Immunomodulatory Effects of this compound
A thorough review of the literature indicates that the anti-inflammatory and immunomodulatory properties of this compound have not been investigated. There are no reports from in vitro assays (e.g., measurement of nitric oxide production or cytokine levels in immune cells) or in vivo animal models (e.g., carrageenan-induced paw edema) to characterize the potential effects of this compound on inflammatory processes or the immune system.
Antiviral Activity Assessment of this compound
The hydrazone scaffold, a core component of this compound, is a well-established pharmacophore in the development of antiviral agents. nih.govscispace.comresearchgate.netresearchgate.net Research into hydrazide and hydrazone derivatives has demonstrated a broad spectrum of antiviral activities against various viral pathogens, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus-1 (HSV-1), and Hepatitis A Virus (HAV). scispace.com
While direct experimental data on the antiviral properties of this compound is not extensively documented, the known activities of structurally related compounds provide valuable insights. For instance, a series of 4-oxo-4H-quinoline acylhydrazone derivatives were synthesized and evaluated for their in vivo activity against the Tobacco Mosaic Virus (TMV). Several of these compounds exhibited moderate to good anti-TMV activities, with some showing higher inactive, curative, and protective activities than the commercial antiviral agent ribavirin. nih.gov
Another study focused on the design and synthesis of 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents, highlighting the potential of the nitrophenoxy moiety, which is structurally analogous to the nitrobenzoyl and phenoxy components of the target compound. rsc.org These studies suggest that the combination of the hydrazide core with aromatic and nitro-substituted rings in this compound could confer significant antiviral potential. The mechanism of action for such compounds often involves the inhibition of viral enzymes crucial for replication. scispace.com
Table 1: Antiviral Activity of Structurally Related Acylhydrazone Derivatives against TMV
| Compound | Inactivation Activity (%) at 500 mg/L | Curative Activity (%) at 500 mg/L | Protective Activity (%) at 500 mg/L |
| Acylhydrazone Derivative 4 | 51.2 | 47.6 | 46.3 |
| Acylhydrazone Derivative 11 | 49.6 | 43.0 | 45.2 |
| Acylhydrazone Derivative 17 | 47.1 | 49.2 | 44.1 |
| Ribavirin (Control) | 39.2 | 38.0 | 40.8 |
Data adapted from a study on 4-oxo-4H-quinoline acylhydrazone derivatives. nih.gov
Insecticidal and Nematicidal Activity of this compound Derivatives
The acylhydrazide chemical class has been a significant focus in the development of modern insecticides. nih.gov These compounds are known to act as nonsteroidal ecdysone agonists, disrupting the molting process in insects, particularly in the order Lepidoptera. nih.gov Tebufenozide, a prominent diacylhydrazine insecticide, serves as a key example of the commercial success of this chemical class. nih.gov
Studies on various diacylhydrazine and acylhydrazone derivatives have demonstrated potent insecticidal activity against a range of agricultural pests. nih.govdtic.mil For example, a series of novel diacylhydrazine and acylhydrazone derivatives displayed high in vivo insecticidal activity against the third instar larvae of Spodoptera exigua (beet armyworm), Helicoverpa armigera (cotton bollworm), Plutella xyllostella (diamondback moth), and Pieris rapae (cabbage worm). nih.gov Notably, many of these synthesized compounds showed higher insecticidal activity against S. exigua than the reference compounds tebufenozide, metaflumizone, and tolfenpyrad. nih.gov
In terms of nematicidal activity, while direct studies on this compound are scarce, research on related structures is informative. For instance, novel derivatives of benzhydroxamic acid have shown promising nematicidal activity against Haemonchus contortus and Caenorhabditis elegans. nih.gov Additionally, various acetophenones and chalcones, which share some structural features with the target compound, have been tested for in vitro activity against the root-knot nematode Meloidogyne incognita. mdpi.com The structural components of this compound, particularly the aromatic rings and the hydrazide linker, suggest a potential for nematicidal action.
Table 2: Insecticidal Activity of Acylhydrazone Derivatives Against Various Pests
| Pest Species | Compound | Mortality (%) at 10 mg/L (72h) |
| Spodoptera exigua | 4b | 100 |
| Spodoptera exigua | 4d | 100 |
| Spodoptera exigua | 4l | 100 |
| Pieris rapae | 4b | 100 |
| Pieris rapae | 4c | 100 |
| Pieris rapae | 4d | 100 |
| Pieris rapae | 4f | 100 |
| Pieris rapae | 4l | 100 |
Data represents selected high-performing compounds from a study on novel diacylhydrazine and acylhydrazone derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency of this compound and its Analogs
The biological potency of this compound and its analogs is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies on related hydrazone derivatives have elucidated key structural features that govern their biological activities.
For antiviral acylhydrazone derivatives active against TMV, the substitution pattern on the benzene (B151609) ring plays a crucial role. It has been observed that derivatives containing monosubstituted benzene rings tend to exhibit higher antiviral activities than those with polysubstituted rings. nih.gov Furthermore, the nature of heterocyclic rings, when present, also influences activity, with benzoheterocyclic rings showing higher antiviral potency than furan, pyridine, thiazole, and thiophene rings. nih.gov
In the context of insecticidal activity, the presence of specific substituents is critical. For instance, the inclusion of a fluorine atom in the hydrazone moiety has been shown to improve insecticidal and biting deterrent activities in 4-fluorobenzoic acid hydrazides. dtic.milnih.gov The insecticidal and biting deterrent effects were correlated with the presence of a halogen atom on the phenyl or heteroaryl substituent of the hydrazone moiety. dtic.milnih.gov
For nematicidal activity, the position of substituents on the aromatic ring can be a determining factor. In a study of hydroxybenzaldehyde derivatives, the ortho-position of the hydroxyl group on the benzene ring was found to be very important for nematicidal activity against Meloidogyne incognita. mdpi.com
Investigation of this compound's Interaction with Biomolecules (e.g., DNA, proteins)
The biological effects of this compound are predicated on its interactions with cellular macromolecules such as DNA and proteins. Studies on similar hydrazide and semicarbazide derivatives have indicated an intercalative mode of binding with DNA. nih.govresearchgate.net This mode of interaction, where the molecule inserts itself between the base pairs of the DNA double helix, can interfere with DNA replication and transcription, leading to cytotoxic or antiviral effects.
The interaction of acylhydrazone compounds with proteins, particularly transport proteins like human serum albumin (HSA), has also been investigated. These studies often reveal that the binding is driven by hydrophobic interactions, with the acylhydrazone molecule occupying specific binding sites on the protein. researchgate.net Molecular docking simulations of a p-nitrobenzaldehyde-p-methylbenzoylhydrazone (MNB) compound, which is structurally related to the target compound, indicated that it binds to Sudlow's site I in albumin. researchgate.net
Furthermore, molecular docking studies of other hydrazide derivatives have provided detailed insights into their binding modes with specific enzymes. For example, novel pyrrolyl benzohydrazide derivatives have been shown to interact with the active sites of enzymes like enoyl ACP reductase and dihydrofolate reductase through the formation of hydrogen bonds. nih.govresearchgate.net Specifically, the oxygen atom of the C=O group of the benzohydrazide can act as a hydrogen bond acceptor, interacting with amino acid residues such as arginine in the enzyme's active site. nih.gov These findings suggest that this compound likely interacts with protein targets through a combination of hydrophobic interactions involving its aromatic rings and hydrogen bonding via its hydrazide linkage.
Advanced Applications and Emerging Research Directions for N 4 Methylphenoxy Acetyl 4 Nitrobenzohydrazide
Role in Material Science and Optoelectronic Applications
The unique molecular architecture of N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide, which combines electron-donating (methylphenoxy) and electron-withdrawing (nitrobenzoyl) moieties connected by a polarizable hydrazide bridge, makes it a candidate for investigation in materials science. These features are often associated with interesting optical and self-assembly properties.
Nonlinear Optical (NLO) Properties of this compound
Organic compounds are of great interest in the field of optoelectronics for their potential nonlinear optical (NLO) properties. Materials with strong NLO responses, particularly second-order effects like second-harmonic generation (SHG), are essential for applications in frequency conversion and electro-optic modulation. The efficacy of organic NLO materials often stems from a molecular design that incorporates an electron donor and an electron acceptor, linked by a π-conjugated system. This "push-pull" configuration facilitates intramolecular charge transfer upon excitation by an intense light source, which is fundamental to the NLO response.
This compound possesses key structural elements for NLO activity. The 4-nitrophenyl group acts as a strong electron acceptor, while the 4-methylphenoxy group serves as an electron donor. The intervening acetyl-hydrazide structure provides a pathway for charge transfer. For a significant bulk NLO effect, molecules must crystallize in a non-centrosymmetric space group. Hydrazide derivatives have shown a propensity to form extensive hydrogen-bonding networks, which can influence crystal packing and potentially lead to the required acentric structures for applications like SHG.
Luminescence Properties and Photophysical Studies
The photophysical properties of a molecule, such as its absorption and emission of light, are dictated by its electronic structure. Compounds with extended π-conjugated systems, like the aromatic rings in this compound, are often fluorescent. Photophysical characterization involves studying parameters like absorption and emission spectra, quantum yield, and Stokes shift—the difference between the maximum absorption and emission wavelengths.
The interaction between the donor (methylphenoxy) and acceptor (nitrophenyl) components can lead to solvatochromism, where the absorption and emission wavelengths shift depending on the polarity of the solvent. This property is valuable for developing chemical sensors. The fluorescence properties could be further tuned by modifying the molecular structure, with the potential for applications in bioimaging, where fluorescent probes are used to visualize cellular components.
Self-Assembly and Nanostructure Formation Potential
The ability of molecules to spontaneously organize into well-defined, stable superstructures is known as self-assembly. This process is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound molecule is well-suited for self-assembly. Its hydrazide group contains both hydrogen bond donors (N-H) and acceptors (C=O), making it capable of forming strong, directional intermolecular hydrogen bonds.
Furthermore, the presence of multiple aromatic rings facilitates π-π stacking interactions, which would work in concert with hydrogen bonding to guide the formation of higher-order nanostructures like fibers, ribbons, or sheets. The study of such self-assembled materials is a burgeoning area of nanotechnology, with potential applications in drug delivery, tissue engineering, and nanoelectronics.
Analytical Methodologies for Detection and Quantification of this compound in Research Matrices
The characterization and quantification of a novel compound like this compound are essential for its development and application. A suite of analytical techniques would be employed to confirm its structure, purity, and concentration in various research samples.
Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for elucidating the molecular structure. They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the connectivity and arrangement of the molecule's functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. For this compound, key vibrational bands would be expected for the N-H and C=O groups of the hydrazide, the C-O-C ether linkage, and the N-O bonds of the nitro group.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound with high precision and to study its fragmentation patterns, which can further confirm the structure.
Quantification and Purity Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound and for quantifying its concentration in research matrices like biological fluids or reaction mixtures. When coupled with a UV-Vis detector, the absorbance of the aromatic rings allows for sensitive detection.
UV-Visible Spectrophotometry: This technique can be used for rapid quantification in solution, based on the Beer-Lambert law, by measuring the absorbance at a specific wavelength corresponding to the compound's maximum absorption (λmax). Spectrophotometric methods have been developed for the general determination of hydrazides.
| Technique | Purpose | Information Provided for this compound |
|---|---|---|
| ¹H & ¹³C NMR | Structural Elucidation | Chemical shifts and coupling constants for protons and carbons in the methyl, phenoxy, acetyl, and nitrophenyl groups. |
| FTIR | Functional Group Identification | Vibrational frequencies for N-H, C=O (amide), C-O (ether), and NO₂ groups. |
| Mass Spectrometry (MS) | Molecular Weight & Structure Confirmation | Precise molecular mass and fragmentation pattern. |
| HPLC | Purity Assessment & Quantification | Retention time for identification, peak area for quantification. |
| UV-Vis Spectrophotometry | Quantification in Solution | Absorbance at λmax for concentration measurement. |
Pharmacokinetic and Pharmacodynamic Modeling in Pre-clinical Research (Excluding Human Data)
In the early stages of drug discovery, computational models are vital for predicting the pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME). These in silico methods allow researchers to prioritize candidates with favorable properties before committing to costly and time-consuming synthesis and in vitro testing.
In Silico ADME Prediction for this compound
The potential of a molecule to become an orally active drug is often initially assessed using guidelines such as Lipinski's Rule of Five. This rule establishes criteria for physicochemical properties that influence a drug's ADME profile. The parameters for this compound (C₁₆H₁₅N₃O₅) can be calculated to evaluate its "drug-likeness."
Molecular Weight (MW): 329.31 g/mol (less than 500)
Hydrogen Bond Donors (HBD): 2 (N-H groups) (not more than 5)
Hydrogen Bond Acceptors (HBA): 7 (O and N atoms) (not more than 10)
LogP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of a molecule. A calculated LogP (cLogP) for this compound would likely be moderate, balancing aqueous solubility with membrane permeability. A value between 1 and 3 would be typical for such a structure, which is less than 5.
Based on these calculations, the compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for potential oral bioavailability. Further in silico modeling can predict other key ADME parameters, as detailed in the table below. These predicted values help guide the initial stages of preclinical research.
| ADME Parameter | Predicted Property/Value | Significance in Preclinical Research |
|---|---|---|
| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability and "drug-likeness". |
| Aqueous Solubility (LogS) | Moderately Soluble | Crucial for absorption; poor solubility can limit a drug's effectiveness. |
| Human Intestinal Absorption (HIA) | High | Predicts the extent to which the compound is absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Indicates whether the compound is likely to cross into the central nervous system, which is desirable for CNS targets but not for others. |
| P-glycoprotein (P-gp) Substrate | Likely a Substrate | P-gp is an efflux pump; being a substrate can reduce absorption and tissue penetration. |
| CYP450 Enzyme Inhibition | Potential Inhibitor of certain isoforms | Predicts potential for drug-drug interactions by inhibiting metabolic enzymes. |
Cellular Uptake and Distribution Studies
Detailed studies on the cellular uptake and distribution of this compound are not yet available in the public domain. However, based on the physicochemical properties of related hydrazone derivatives, several mechanisms can be postulated. The lipophilicity introduced by the (4-methylphenoxy)acetyl and nitrobenzohydrazide moieties likely plays a crucial role in its ability to traverse cellular membranes.
Research on other complex organic molecules suggests that uptake could be mediated by passive diffusion, driven by a concentration gradient across the cell membrane. The structural characteristics of this compound, such as its molecular size and the potential for hydrogen bonding, may also allow for interaction with membrane transport proteins, suggesting a facilitated diffusion or active transport mechanism could be involved.
Once inside the cell, the distribution of this compound would be influenced by its affinity for various organelles. The nitroaromatic group might lead to its accumulation in specific cellular compartments, potentially influencing its mechanism of action. For instance, some nitro-containing compounds are known to be activated under hypoxic conditions, which are prevalent in certain pathological tissues like solid tumors.
To provide a clearer understanding, future research would need to employ techniques such as fluorescent labeling of the molecule to visualize its journey into and within the cell using confocal microscopy. Quantitative analysis using methods like high-performance liquid chromatography (HPLC) or mass spectrometry on subcellular fractions would also be essential to determine its concentration in different organelles.
Table 1: Potential Cellular Uptake and Distribution Mechanisms
| Mechanism | Description | Key Molecular Features |
|---|---|---|
| Passive Diffusion | Movement across the cell membrane down a concentration gradient. | Lipophilicity, molecular size. |
| Facilitated Diffusion | Movement across the membrane with the help of membrane proteins. | Specific structural motifs that can bind to transporters. |
| Active Transport | Energy-dependent movement against a concentration gradient, mediated by transporters. | High specificity for certain carrier proteins. |
| Subcellular Accumulation | Concentration in specific organelles like mitochondria or the endoplasmic reticulum. | Physicochemical properties such as charge and affinity for organelle-specific proteins. |
Future Research Perspectives on this compound and its Analogues
The field of medicinal chemistry is continually exploring novel scaffolds for drug development, and hydrazone derivatives, including this compound, represent a promising class of compounds. The diverse biological activities reported for hydrazones, such as antimicrobial, anticonvulsant, and anti-inflammatory effects, provide a strong rationale for the continued investigation of this molecule and its analogues. researchgate.net
Future research should be multifaceted, focusing on several key areas:
Elucidation of Mechanism of Action: A primary goal will be to identify the specific cellular targets of this compound. This can be achieved through a combination of in silico molecular docking studies to predict potential binding partners and experimental validation using techniques like target-based screening and proteomics. Understanding the mechanism is crucial for optimizing the compound's therapeutic potential and minimizing off-target effects.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues will be instrumental in establishing a clear structure-activity relationship. By systematically modifying the phenoxy, acetyl, and nitrobenzoyl moieties, researchers can identify the key structural features responsible for its biological activity. This will guide the design of more potent and selective derivatives. For example, altering the substitution pattern on the aromatic rings could significantly impact activity. acs.org
Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of this compound, the development of advanced drug delivery systems could be explored. Encapsulation in nanoparticles or liposomes could improve its solubility, stability, and pharmacokinetic profile.
Exploration of Novel Therapeutic Applications: While initial studies may focus on a specific biological activity, the broad spectrum of action of hydrazones suggests that this compound and its analogues could be repurposed for other diseases. Screening against a wide range of therapeutic targets, including those relevant to cancer, neurodegenerative diseases, and infectious agents, could unveil new applications.
Preclinical Development: Promising analogues identified through SAR studies will need to undergo rigorous preclinical evaluation. This includes comprehensive in vitro and in vivo studies to assess their efficacy, toxicity, and pharmacokinetic properties, which are essential steps before any consideration for clinical trials.
Table 2: Future Research Directions
| Research Area | Objectives | Methodologies |
|---|---|---|
| Mechanism of Action | Identify cellular targets and pathways. | Molecular docking, target-based screening, proteomics. |
| Structure-Activity Relationship | Optimize potency and selectivity. | Synthesis of analogues, biological evaluation. |
| Drug Delivery | Improve bioavailability and targeting. | Nanoparticle/liposome formulation. |
| New Applications | Discover novel therapeutic uses. | High-throughput screening against diverse targets. |
| Preclinical Studies | Evaluate in vivo efficacy and safety. | Animal models of disease, toxicology studies. |
Conclusion and Future Outlook for N 4 Methylphenoxy Acetyl 4 Nitrobenzohydrazide Research
Summary of Key Research Findings and Academic Contributions on N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide
Currently, there is a notable absence of dedicated published studies on this compound. Academic contributions directly investigating its synthesis, characterization, and biological activities have not been identified in comprehensive literature searches.
However, the broader class of hydrazone derivatives has been the subject of extensive investigation, revealing a wide spectrum of biological activities. nih.gov Research into structurally similar compounds, such as N'-(4-Nitrobenzylidene)-4-hydroxybenzohydrazide, has demonstrated notable antimicrobial properties. researchgate.net Specifically, these related compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Furthermore, various benzohydrazide (B10538) derivatives have been synthesized and evaluated for a range of therapeutic applications, including anticancer, anticonvulsant, and anti-inflammatory activities. thepharmajournal.com The general structure of this compound, which incorporates a phenoxyacetyl moiety, a hydrazide linker, and a nitro-substituted benzoyl group, suggests a potential for biological activity based on the established properties of these individual components in other molecular frameworks. The 4-nitrobenzohydrazide (B182513) component, for instance, is a known building block in the synthesis of compounds with diverse biological profiles. nih.gov
Challenges and Opportunities in the Comprehensive Academic Research of this compound
This challenge, however, presents a significant opportunity. The unexplored nature of this compound means that there is a wide-open field for novel discoveries. The initial synthesis and characterization of this compound would, in itself, be a valuable academic contribution.
Subsequent research could then explore a range of potential biological activities, drawing inspiration from the known properties of related hydrazone and benzohydrazide compounds. The opportunities for investigation are summarized in the following table:
| Research Area | Potential Opportunities |
| Synthesis and Characterization | Development of a novel and efficient synthetic route. Full spectral characterization (NMR, IR, Mass Spectrometry). |
| Antimicrobial Screening | Evaluation against a panel of pathogenic bacteria and fungi. |
| Anticancer Evaluation | Screening against various cancer cell lines to determine cytotoxic and antiproliferative effects. |
| Enzyme Inhibition Studies | Investigation of its potential to inhibit enzymes such as monoamine oxidase, based on the activity of similar hydrazone derivatives. mdpi.com |
| Computational Modeling | In silico studies to predict its binding affinity to various biological targets and to guide further experimental work. |
Roadmap for Future Academic Exploration and Translational Research of this compound
A structured approach will be necessary to unlock the potential of this compound. The following roadmap outlines a logical progression for its academic exploration and potential translation into more applied research.
Phase 1: Foundational Research (1-2 years)
Objective: To synthesize, purify, and fully characterize this compound.
Key Activities:
Develop and optimize a synthetic protocol.
Confirm the molecular structure using spectroscopic and crystallographic techniques.
Determine key physicochemical properties (solubility, stability, etc.).
Expected Outcome: A foundational dataset and a pure sample of the compound, enabling further biological investigation.
Phase 2: Preliminary Biological Screening (2-3 years)
Objective: To conduct a broad-based screening of the compound's biological activities.
Key Activities:
In vitro antimicrobial assays against a diverse panel of microorganisms.
In vitro cytotoxicity screening against a panel of human cancer cell lines.
Preliminary enzyme inhibition assays based on computational predictions.
Expected Outcome: Identification of any "hit" activities that warrant further investigation.
Phase 3: Lead Optimization and Mechanistic Studies (3-5 years)
Objective: To modify the lead compound to enhance its activity and to understand its mechanism of action.
Key Activities:
Synthesis of a library of analogs to establish structure-activity relationships (SAR).
In-depth studies to elucidate the molecular mechanism of the most promising biological activity.
Expected Outcome: A more potent and selective lead compound with a well-understood mechanism of action.
Phase 4: Preclinical Development (5+ years)
Objective: To evaluate the in vivo efficacy and safety of the optimized lead compound.
Key Activities:
Animal model studies to assess therapeutic efficacy.
Preliminary toxicology and pharmacokinetic studies.
Expected Outcome: A preclinical candidate with the potential for further development.
The journey from an uncharacterized molecule to a potential therapeutic agent is long and fraught with challenges. However, for a compound like this compound, the path is entirely untrodden, offering a unique opportunity for discovery and innovation in the field of medicinal chemistry.
Q & A
Q. What are the optimized synthetic routes for N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide, and how can reaction conditions be validated?
The compound can be synthesized via condensation of 4-nitrobenzohydrazide with (4-methylphenoxy)acetyl chloride or via hydrazide-aldehyde Schiff base formation. A typical method involves refluxing 2-(4-methylphenoxy)acetohydrazide with a nitro-substituted benzaldehyde in ethanol-DMF under acidic catalysis (e.g., H2SO4), followed by recrystallization . Validation includes monitoring reaction progress via TLC and confirming yield through elemental analysis (C, H, N) . Purity is assessed via melting point consistency and spectral data (e.g., IR for C=O at ~1650 cm<sup>−1</sup> and NO2 stretches at 1522/1345 cm<sup>−1</sup>) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Essential techniques:
- IR : Confirm hydrazide C=O (~1650 cm<sup>−1</sup>), C=N (~1600 cm<sup>−1</sup>), and nitro group vibrations .
- NMR : <sup>1</sup>H NMR detects NH (~δ12.17 ppm) and aromatic protons (δ7.2–8.5 ppm); <sup>13</sup>C NMR identifies carbonyl carbons (~δ160–165 ppm) .
- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-enol) by providing bond-length data (C=O vs. C–O) . Contradictions between spectral and crystallographic data are resolved by comparing experimental results with DFT-calculated spectra .
Q. How can single-crystal X-ray diffraction (SCXRD) be employed to determine the molecular conformation of this compound?
SCXRD requires high-quality crystals grown via slow evaporation of ethanol-DMF (3:1). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods (SHELXS) and refined with SHELXL . Key parameters:
- Torsion angles : Confirm planarity of the hydrazide backbone.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H⋯O) for packing behavior .
- R factors : Validate refinement quality (e.g., R < 0.05) .
Advanced Research Questions
Q. What strategies are employed to investigate structure-activity relationships (SAR) for This compound in enzyme inhibition studies?
- Functional group modulation : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) substituents on benzohydrazide to assess electronic effects on xanthine oxidase (XO) inhibition .
- Docking studies : Use AutoDock Vina to model ligand-enzyme interactions (e.g., H-bonding with Arg880 or π-π stacking with Phe914). Validate with IC50 values from in vitro assays .
- Pharmacophore mapping : Identify critical moieties (e.g., nitro group, hydrazide bridge) for activity using QSAR models .
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound?
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute frontier orbitals (HOMO-LUMO gap), electrostatic potential maps (reactivity sites), and vibrational frequencies .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability over 100 ns trajectories.
- ADMET prediction : Use SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. How should researchers address contradictions between experimental and theoretical data (e.g., spectral vs. computational results)?
- Error analysis : Re-examine experimental conditions (e.g., solvent polarity in NMR, crystal quality in XRD).
- Benchmarking : Compare computational methods (e.g., DFT functionals) to identify systematic errors. For example, overestimated C=O stretching frequencies in IR may require hybrid functionals like M06-2X .
- Multi-technique validation : Cross-verify using XRD (ground-state structure) and UV-Vis (excited-state behavior) .
Q. What advanced crystallization techniques improve diffraction quality for hydrazide derivatives?
- Solvent screening : Test binary mixtures (e.g., ethanol-DMF) for optimal crystal growth .
- Additive engineering : Introduce trace acetic acid to enhance hydrogen-bonded networks.
- Temperature gradients : Use slow cooling (0.1°C/min) to reduce defects.
- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for challenging datasets .
Q. What methodologies are recommended for analyzing nitro group electronic effects on biological activity?
- Electrochemical assays : Cyclic voltammetry to measure redox potentials correlated with nitro’s electron-withdrawing strength.
- Comparative SAR : Synthesize analogs with –NO2, –CN, and –CF3 groups and test inhibition potency .
- Theoretical calculations : NBO analysis to quantify charge distribution on the nitro moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
